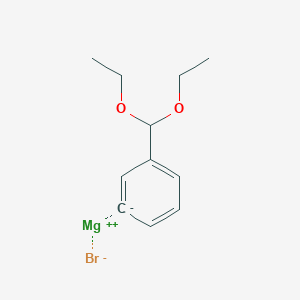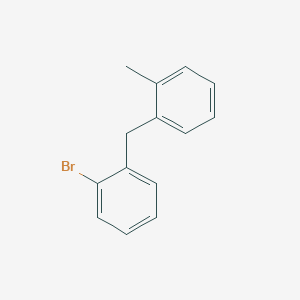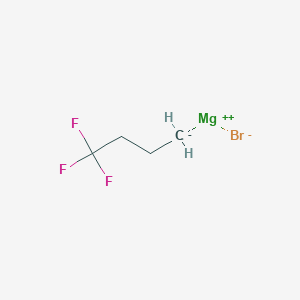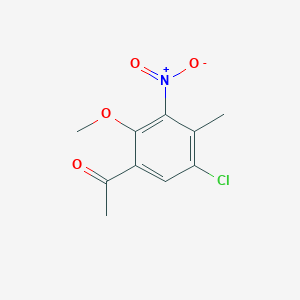
Manganese(III) phosphate hydrate; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It is employed as an intermediate for pharmaceuticals .
Synthesis Analysis
Manganese phosphate monohydrate is produced by the reaction of an Mn(II) salt, such as manganese(II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn(II) in phosphoric acid . Aqueous synthesis of Manganese phosphate hydrate crystals has also been reported .Molecular Structure Analysis
The anhydrous form of Manganese(III) phosphate has an olivine structure and naturally occurs as the mineral purpurite. The monohydrate has a monoclinic structure, similar to that of magnesium sulfate monohydrate, but has distortions at the octahedral manganese center due to the Jahn-Teller effect . It consists of interconnected distorted trans - [Mn (PO 4) 4 (H 2 O) 2] octahedrons .Chemical Reactions Analysis
The diphosphomanganate (III) ion slowly converts to the monohydrate. Heating of the monohydrate does not yield the anhydrous form, instead, it decomposes to manganese (II) pyrophosphate (Mn 2 P 2 O 7) at 420 °C . To produce the anhydrous form, lithium manganese (II) phosphate is oxidized with nitronium tetrafluoroborate under inert conditions .Physical And Chemical Properties Analysis
Manganese(III) phosphate hydrate has a molecular weight of 170.95 . It is insoluble in water, acetonitrile, ethanol, and acetone . The anhydrous form is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .Scientific Research Applications
Electrochemical Energy Storage
Manganese(III) phosphate hydrate has shown promise in electrochemical energy storage applications due to its wide potential windows and high specific capacitances. A study highlighted the synthesis of a manganese phosphate material exhibiting excellent electrochemical performance in both alkaline and neutral electrolytes, demonstrating outstanding rate capabilities and cycling stabilities. This material's layered crystal structure improves electrolyte ion diffusion, making it suitable for supercapacitor applications (Ma et al., 2016).
Material Synthesis and Application
The facile fabrication of manganese phosphate nanosheets has been explored for supercapacitor applications, showcasing excellent supercapacitive performance in alkaline electrolytes. These nanosheets, when treated at various annealing temperatures, present optimal electrochemical properties, indicating potential for high energy density storage systems (Dai et al., 2016).
Pigment Materials
Manganese phosphate hydrate crystals synthesized from aqueous solutions containing MnCl2, (NH4)2HPO4, and citric acid have been utilized to create inorganic pigment materials. Through specific synthesis conditions, vivid pink colored and highly transparent large single crystals of hureaulite [Mn5(PO3OH)2(PO4)2·4H2O] have been obtained, showcasing potential applications in the pigment industry (Uchiyama et al., 2021).
Phosphate Removal Technologies
A novel approach has enhanced hydrous manganese oxide's ability to remove phosphate from water by immobilizing nano-HMO within a polystyrene anion exchanger. This method significantly improves phosphate removal efficiency in the presence of common coexisting ions, highlighting a potential advancement in water treatment technologies (Pan et al., 2014).
Wear Characteristics Enhancement
Manganese phosphate coatings have been studied for their ability to reduce friction and improve lubrication in sliding components. The tribological behavior of manganese phosphate-coated AISI D2 steels indicates enhanced wear resistance, suggesting applications in improving the durability and performance of mechanical components (Ilaiyavel & Venkatesan, 2012).
Safety and Hazards
Future Directions
Manganese phosphate hydrate crystals have been successfully fabricated for supercapacitor applications . The enhanced reactivity of α-Mn 2 O 3 -cubic was explained by the fact that the exposed (001) surface facets of α-Mn 2 O 3 -cubic have higher amounts of low-coordinated surface oxygen sites, which are capable of facilitating the oxygen activation and improving the surface redox properties .
Relevant papers on Manganese(III) phosphate hydrate have been analyzed to provide this comprehensive report .
Mechanism of Action
Target of Action
Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4 It has been found that the native out-of-plane mn centers with terminal water ligands are accessible and preferential oxidation sites .
Mode of Action
The compound interacts with its targets primarily through oxidation reactions. During these reactions, intermediate species of Mn(III), Mn(IV), and Mn(V) are identified . The Mn(V)=O species is demonstrated to be the substance for O−O bond formation .
Biochemical Pathways
It is known that the compound plays a role in water oxidation . This process is crucial in various biological and chemical processes, including photosynthesis and energy production.
Pharmacokinetics
Manganese(III) phosphate hydrate is insoluble in water , which may limit its bioavailability
Result of Action
The molecular and cellular effects of Manganese(III) phosphate hydrate’s action are largely dependent on its environment and the specific reactions it is involved in. In the context of water oxidation, the compound facilitates the formation of oxygen, which is a crucial component of various biological and chemical processes .
Action Environment
The action, efficacy, and stability of Manganese(III) phosphate hydrate are influenced by various environmental factors. The compound is sensitive to moisture . In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C . Therefore, the compound’s environment can significantly impact its stability and reactivity.
properties
IUPAC Name |
manganese(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPRPVJMYLUBR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Mn+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MnO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)






